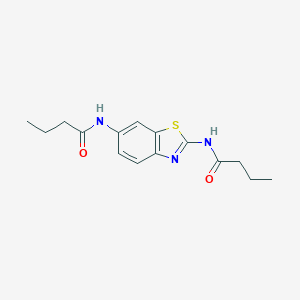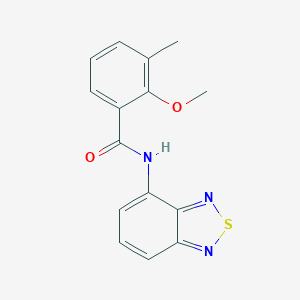![molecular formula C19H22ClN3O B251109 4-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251109.png)
4-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide, also known as CEP-1347, is a small molecule inhibitor that has been widely used in scientific research. It was initially developed as a potential treatment for Parkinson's disease, but its use has expanded to other areas of research due to its mechanism of action.
作用机制
4-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide acts as an inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway. JNK is a protein kinase that is involved in cellular stress responses and apoptosis. By inhibiting JNK, this compound can prevent neuronal cell death and promote cell survival in conditions of oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines. It can also increase the expression of neurotrophic factors, which promote neuronal survival and growth. Additionally, this compound can increase the activity of antioxidant enzymes, which can protect cells from oxidative damage.
实验室实验的优点和局限性
One advantage of using 4-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide in lab experiments is its specificity for the JNK pathway. This allows researchers to study the effects of JNK inhibition without affecting other signaling pathways. Additionally, this compound has been shown to be effective in animal models of neurodegenerative diseases, which makes it a useful tool for studying these conditions.
One limitation of using this compound is its potential toxicity. While it has been shown to be safe in animal studies, its effects in humans are not fully understood. Additionally, its mechanism of action may not be relevant in all conditions, which limits its applicability in certain research areas.
未来方向
For the use of 4-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide include studying its use in combination with other agents and in other areas of research.
合成方法
The synthesis of 4-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide involves several steps, including the reaction of 4-chloro-2-nitroaniline with 4-(4-ethylpiperazin-1-yl)aniline, followed by reduction with tin(II) chloride to form this compound. The final product is then purified through recrystallization.
科学研究应用
4-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide has been extensively used in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, stroke, and traumatic brain injury. It has also been studied for its potential therapeutic effects in Alzheimer's disease, Huntington's disease, and amyotrophic lateral sclerosis.
属性
分子式 |
C19H22ClN3O |
|---|---|
分子量 |
343.8 g/mol |
IUPAC 名称 |
4-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C19H22ClN3O/c1-2-22-11-13-23(14-12-22)18-9-7-17(8-10-18)21-19(24)15-3-5-16(20)6-4-15/h3-10H,2,11-14H2,1H3,(H,21,24) |
InChI 键 |
MZHHQHDJNHIRME-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
规范 SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-chlorobenzamide](/img/structure/B251027.png)
![N-(6-{[(4-methoxyphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B251028.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-fluorobenzamide](/img/structure/B251031.png)



![N-{[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B251039.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B251040.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-naphthamide](/img/structure/B251041.png)
![N-{[6-(acetylamino)-1,3-benzothiazol-2-yl]carbamothioyl}-4-methoxybenzamide](/img/structure/B251042.png)


![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}-2-phenoxyacetamide](/img/structure/B251049.png)
